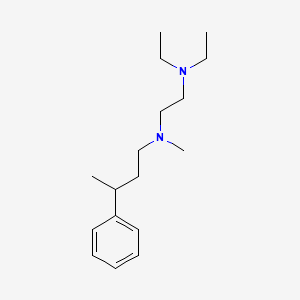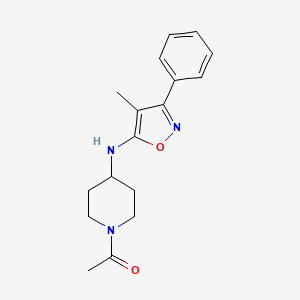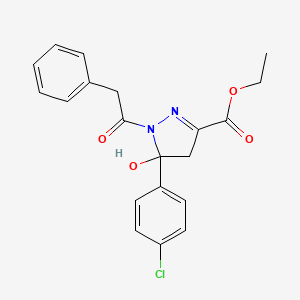
N,N-diethyl-N'-methyl-N'-(3-phenylbutyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Diethyl-1,4-phenylenediamine” is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 . It is also known by other names such as DPD, N1,N1-diethylbenzene-1,4-diamine, and Diethyl-p-phenylenediamine .
Synthesis Analysis
The compound is synthesized from N,N-diethylbenzeneamine as a starting material. The process involves nitrosation, reduction, and neutralization .Molecular Structure Analysis
The molecular structure of “N,N-Diethyl-1,4-phenylenediamine” consists of a benzene ring with two amine groups (NH2) attached at the 1 and 4 positions, and two ethyl groups (C2H5) attached to the nitrogen atoms of the amine groups .Chemical Reactions Analysis
The compound is used in various chemical reactions, including as an intermediate in dye production and as a color developer .Physical And Chemical Properties Analysis
“N,N-Diethyl-1,4-phenylenediamine” is a light yellow liquid. It has a melting point of 19-21 °C and a boiling point of 115-116 °C at 5 mm Hg. The compound has a density of 0.988 g/mL at 25 °C and a refractive index of 1.571. It is insoluble in water .Safety and Hazards
The compound is air and light sensitive and is incompatible with strong oxidizing agents and strong acids. It is classified as a hazardous substance, with a danger class code of 25-34. Safety precautions include avoiding contact with skin and eyes and seeking immediate medical attention in case of contact .
Direcciones Futuras
Propiedades
IUPAC Name |
N',N'-diethyl-N-methyl-N-(3-phenylbutyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-5-19(6-2)15-14-18(4)13-12-16(3)17-10-8-7-9-11-17/h7-11,16H,5-6,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAIMIHEEPEODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CCC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5025337.png)
![4-butoxy-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5025341.png)


![2-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B5025353.png)

![3-(2-thienyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5025366.png)
![3-(4-methoxyphenyl)-4-(3-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5025376.png)

![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5025401.png)
![4-[(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5025409.png)
![N-cyclopentyl-N'-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5025420.png)
![ethyl 4-{4-[4-(allyloxy)-3-methoxybenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5025431.png)